Cas no 27262-45-9 ((R)-Bupivacaine)

(R)-Bupivacaine 化学的及び物理的性質
名前と識別子
-
- 2-Piperidinecarboxamide,1-butyl-N-(2,6-dimethylphenyl)-, (2R)-
- (R)-(+)-BUPIVACAINE HCL
- (R)-Bupivacaine HCl
- (RS)-bupivacaine
- 1-butyl-piperidine-2-carboxylic acid-(2,6-dimethyl-anilide)
- Anekain
- Bupivacaine anhydrous
- BUPIVACAINE BASE
- Carbostesin
- DL-Bupivacaine
- LAC-43
- MARCAINE
- racemic bupivacaine
- sensorcaine
- WIN 11318
- (+)-(R)-Bupivacaine
- (+)-Bupivacaine
- (R)-(+)-Bupivacaine
- (R)-Bupivacaine
- (2r)-1-butyl-n-(2,6-dimethylphenyl)piperidine-2-carboxamide
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R)-
- 2',6'-PIPECOLOXYLIDIDE, 1-BUTYL-, (+)-
- BDBM50350789
- UNII-16O5OYF58E
- EN300-18562924
- (2R)-1-butyl-N-(2, 6-dimethylphenyl)piperidine-2-carboxamide
- D-(+)-1-butyl-2',6'-pipecoloxylidide
- Bupivacaine, D(+)-
- 16O5OYF58E
- Q27128593
- Dextro-(R)-Bupivacaine HCl
- D(+)-Bupivacaine
- 2',6'-Pipecoloxylidide, 1-butyl-, D-(+)-
- (2R)-1-BUTYL-N-(2,6-DIMETHYLPHENYL)-2-PIPERIDINECARBOXAMIDE
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (R)-
- 2-Piperidinecarboxamide,1-butyl-N-(2,6-dimethylphenyl)-,(2R)-
- (R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- DTXSID101317009
- D-1-butyl-2',6'-pipecoloxylidide
- BUPIVACAINE, (+)-
- DEXTROBUPIVACAINE
- CHEBI:60790
- Bupivacaine, (R)-
- D-(+)-bupivacaine
- 27262-45-9
- SCHEMBL34175
- CHEMBL189827
- D-bupivacaine
-
- MDL: MFCD01704266
- インチ: InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
- InChIKey: LEBVLXFERQHONN-UHFFFAOYSA-N
- ほほえんだ: CCCCN1CCCCC1C(NC1C(C)=CC=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 288.22034
- どういたいしつりょう: 288.22
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 32.3A^2
じっけんとくせい
- 密度みつど: 1.032±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 430.65°C (rough estimate)
- フラッシュポイント: 209.9ºC
- 屈折率: 1.5700 (estimate)
- ようかいど: 極微溶性(0.25 g/l)(25ºC)、
- PSA: 32.34
- LogP: 3.90740
(R)-Bupivacaine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K53802-50mg |
(R)-(+)-BUPIVACAINEHCL |
27262-45-9 | 98% | 50mg |
$785 | 2025-02-27 | |
TRC | B451225-50mg |
(R)-Bupivacaine |
27262-45-9 | 50mg |
$ 276.00 | 2023-04-18 | ||
TRC | B451225-250mg |
(R)-Bupivacaine |
27262-45-9 | 250mg |
$ 1097.00 | 2023-04-18 | ||
eNovation Chemicals LLC | K53802-50mg |
(R)-(+)-BUPIVACAINEHCL |
27262-45-9 | 98% | 50mg |
$785 | 2024-05-25 | |
eNovation Chemicals LLC | K53802-50mg |
(R)-(+)-BUPIVACAINEHCL |
27262-45-9 | 98% | 50mg |
$785 | 2025-03-01 | |
TRC | B451225-10mg |
(R)-Bupivacaine |
27262-45-9 | 10mg |
$ 75.00 | 2023-04-18 | ||
TRC | B451225-100mg |
(R)-Bupivacaine |
27262-45-9 | 100mg |
$ 523.00 | 2023-04-18 | ||
TRC | B451225-25mg |
(R)-Bupivacaine |
27262-45-9 | 25mg |
$ 155.00 | 2023-04-18 | ||
Enamine | EN300-18562924-0.05g |
27262-45-9 | 0.05g |
$101.0 | 2023-09-18 |
(R)-Bupivacaine 関連文献
-
Y. Shona Pek,Pemakorn Pitukmanorom,Jackie Y. Ying J. Mater. Chem. B 2014 2 8194
-
Yi Wei,Youbin Wu,Kang Wen,Nardana Bazybek,Guanghui Ma J. Mater. Chem. B 2020 8 6322
-
Zoe Cobb,B?rje Sellergren,Lars I. Andersson Analyst 2007 132 1262
-
4. Sequestration of drugs using poly(acrylic acid) and alkyl modified poly(acrylic acid) nanoparticlesSoma Chakraborty,P. Somasundaran Soft Matter 2006 2 850
-
Rivka Cohen,Ariel Steiner,Hiba Kanaan,Yechezkel Barenholz J. Mater. Chem. B 2013 1 4619
-
Jesper G. Karlsson,Bj?rn Karlsson,Lars I. Andersson,Ian A. Nicholls Analyst 2004 129 456
-
Stanislav L. Veinberg,Karen E. Johnston,Michael J. Jaroszewicz,Brianna M. Kispal,Christopher R. Mireault,Takeshi Kobayashi,Marek Pruski,Robert W. Schurko Phys. Chem. Chem. Phys. 2016 18 17713
-
8. Sequestration of drugs using poly(acrylic acid) and alkyl modified poly(acrylic acid) nanoparticlesSoma Chakraborty,P. Somasundaran Soft Matter 2006 2 850
-
Rama Prajapati,Susan Weng Larsen,Anan Yaghmur Phys. Chem. Chem. Phys. 2019 21 15142
-
Shivakumar B. S,Vignesh Gopalakrishnan-Prema,Gayathri Raju,Sumi E. Mathew,Neeraj Katiyar,Deepthy Menon,Sahadev A. Shankarappa RSC Adv. 2021 11 4623
(R)-Bupivacaineに関する追加情報
Professional Introduction to (R)-Bupivacaine (CAS No. 27262-45-9)
(R)-Bupivacaine, chemically known as 4-(2,6-dimethoxyphenyl)-1-(2,6-dimethylphenyl)piperidine, is a potent local anesthetic with a CAS number of 27262-45-9. This compound is widely recognized for its significant role in the field of anesthesiology and pain management. Its unique pharmacological properties make it a preferred choice for various medical applications, particularly in the context of long-duration regional anesthesia.
The molecular structure of (R)-Bupivacaine features a piperidine ring substituted with dimethyl and dimethoxyphenyl groups. This configuration contributes to its high lipid solubility, which is a critical factor in its ability to rapidly penetrate nerve tissues and produce prolonged analgesia. The stereochemistry of the compound, specifically the (R) configuration, plays a pivotal role in its efficacy and safety profile.
In recent years, there has been growing interest in the pharmacological mechanisms of (R)-Bupivacaine and its derivatives. Research has demonstrated that this compound exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and transmission of action potentials. This mechanism is particularly relevant in the context of peripheral nerve blocks and spinal anesthesia.
One of the most compelling aspects of (R)-Bupivacaine is its extended duration of action. Unlike shorter-acting local anesthetics such as lidocaine, which may require repeated dosing for prolonged procedures, (R)-Bupivacaine provides reliable analgesia for several hours. This makes it an invaluable tool in surgical settings where prolonged anesthesia is necessary.
The clinical applications of (R)-Bupivacaine are diverse and well-documented. It is commonly used for interscalene brachial plexus blocks, epidural anesthesia, and caudal blocks in pediatric patients. Additionally, it has been explored for use in intravenous regional anesthesia ( Bier block), where it provides effective analgesia while minimizing systemic absorption.
Recent studies have also highlighted the potential of (R)-Bupivacaine in multimodal pain management regimens. For instance, its combination with nonsteroidal anti-inflammatory drugs (NSAIDs) has shown synergistic effects, leading to improved patient outcomes and reduced opioid consumption postoperatively. This approach aligns with contemporary trends in perioperative pain control, emphasizing non-opioid strategies.
The safety profile of (R)-Bupivacaine is another area of significant interest. While generally well-tolerated when used within recommended guidelines, systemic toxicity remains a concern if inadvertently administered intravascularly. The high lipid solubility of the compound can lead to rapid absorption into the bloodstream, potentially causing central nervous system (CNS) depression.
To mitigate this risk, clinicians often employ techniques such as aspiration before injection and careful monitoring during administration. Furthermore, dose adjustments may be necessary in patients with impaired liver or kidney function, as these conditions can affect the metabolism and excretion of local anesthetics.
The development of novel formulations containing (R)-Bupivacaine has been an active area of research. Liposomal preparations and polymer-based delivery systems have been investigated to enhance localized action while minimizing systemic side effects. These innovations aim to improve patient comfort and safety during prolonged procedures.
In conclusion, (R)-Bupivacaine (CAS No. 27262-45-9) is a highly effective local anesthetic with broad clinical applications. Its unique pharmacological properties make it particularly suitable for long-duration regional anesthesia procedures. Ongoing research continues to explore new applications and formulations that leverage its benefits while addressing potential risks.
27262-45-9 ((R)-Bupivacaine) 関連製品
- 24358-84-7((S)-Mepavacaine)
- 22801-44-1(Mepivacaine)
- 2180-92-9(Bupivacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 1082565-39-6(2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene)
- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)
- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)
- 2172632-05-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)
- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)



